molecular formula C10H11ClO3 B1316510 Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate CAS No. 84298-82-8

Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate

Cat. No.: B1316510
CAS No.: 84298-82-8
M. Wt: 214.64 g/mol
InChI Key: YWJSKUFRUWDAMN-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of methyl 3-(3-chloro-4-hydroxyphenyl)propanoate follows established International Union of Pure and Applied Chemistry nomenclature conventions. The compound is officially designated as this compound according to PubChem Chemical Identifier 13004471. The molecular formula is established as C₁₀H₁₁ClO₃, with a corresponding molecular weight of 214.64 grams per mole. The systematic naming reflects the presence of a propanoate ester group attached to a benzene ring that bears both chlorine and hydroxyl substituents in the 3 and 4 positions respectively.

The Chemical Abstracts Service registry number for this compound is 84298-82-8, providing a unique identifier for database searches and chemical procurement. Alternative systematic names include methyl 3-(3-chloro-4-hydroxyphenyl)propionate and 3-chloro-4-hydroxybenzenepropanoic acid methyl ester. The compound's molecular descriptor number is listed as MFCD18398950 in chemical databases. These multiple identification systems ensure accurate communication and retrieval of information about this specific chemical entity across various scientific and commercial platforms.

The Simplified Molecular Input Line Entry System representation for this compound is documented as O=C(OC)CCC1=CC=C(O)C(Cl)=C1. This notation provides a linear text representation of the molecular structure that can be processed by computer algorithms for structure-activity relationship studies and molecular modeling applications. The International Chemical Identifier string offers another standardized method for representing the compound's structure, enabling cross-platform chemical information exchange and verification.

Properties

IUPAC Name

methyl 3-(3-chloro-4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-14-10(13)5-3-7-2-4-9(12)8(11)6-7/h2,4,6,12H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJSKUFRUWDAMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC(=C(C=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 3-(3-chloro-4-hydroxyphenyl)propanoic Acid

The most straightforward method involves esterifying the corresponding acid with methanol under acidic conditions. This classical Fischer esterification is typically catalyzed by a strong acid such as sulfuric acid or hydrochloric acid.

Typical procedure:

  • React 3-(3-chloro-4-hydroxyphenyl)propanoic acid with excess dry methanol.
  • Add a catalytic amount of concentrated sulfuric acid.
  • Heat under reflux for several hours (e.g., 5 hours).
  • Remove methanol under reduced pressure.
  • Neutralize the reaction mixture with saturated sodium bicarbonate.
  • Extract the product with an organic solvent such as diethyl ether.
  • Dry over anhydrous magnesium sulfate and concentrate to obtain the methyl ester.

This method yields methyl 3-(3-chloro-4-hydroxyphenyl)propanoate with high purity and good yield (typically above 80%) and preserves the phenolic hydroxy group intact.

Chlorination of Methyl 3-(4-hydroxyphenyl)propanoate

An alternative approach involves starting from methyl 3-(4-hydroxyphenyl)propanoate and introducing the chlorine substituent at the 3-position of the aromatic ring via electrophilic aromatic substitution or selective halogenation.

  • The phenolic methyl ester is subjected to chlorination using reagents such as N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions.
  • The reaction is carefully monitored to avoid over-chlorination or substitution at undesired positions.
  • The hydroxy group’s directing effects are considered to achieve regioselective chlorination at the 3-position relative to the hydroxy group.

This method requires careful control of reaction parameters such as temperature, solvent, and reagent equivalents to achieve selective chlorination.

Multi-step Synthesis via Protected Intermediates

In more complex synthetic schemes, the hydroxy group may be temporarily protected (e.g., as a methyl ether or silyl ether) to prevent side reactions during chlorination or other functional group transformations.

  • Protection of the phenol group.
  • Chlorination of the aromatic ring.
  • Deprotection of the hydroxy group.
  • Esterification if starting from the acid.

This approach is used when direct chlorination leads to poor selectivity or side reactions.

Related Synthetic Processes from Patents

While patents primarily focus on related compounds such as Landiolol, they provide insights into the preparation of similar hydroxyphenylpropanoate esters with chloro substituents.

  • Use of epichlorohydrin and alkylation steps to introduce chlorohydroxypropoxy groups on phenylpropanoate esters.
  • Reactions carried out in polar aprotic solvents like methyl tert-butyl ether or acetonitrile.
  • Use of inorganic bases (potassium carbonate) and catalytic potassium iodide to facilitate substitution reactions.
  • Monitoring by UPLC with C18 columns and acidic aqueous-organic eluents for reaction progress.
  • Workup involving phase separations, extractions at controlled pH, and solvent exchanges to isolate pure products.

Though these methods are more complex and tailored for specific derivatives, they demonstrate the importance of solvent choice, temperature control (typically 20–85°C), and purification steps in preparing chlorinated hydroxyphenylpropanoates.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations Yield Range (%)
Fischer Esterification 3-(3-chloro-4-hydroxyphenyl)propanoic acid Methanol, conc. H2SO4, reflux 5 h Simple, high yield, preserves OH Requires acid handling 80–90
Direct Aromatic Chlorination Methyl 3-(4-hydroxyphenyl)propanoate N-chlorosuccinimide or Cl2, controlled temp Regioselective chlorination Possible over-chlorination, side reactions 60–75
Protected Intermediate Route Protected phenol derivatives Protection, chlorination, deprotection High selectivity Multi-step, time-consuming 50–70
Epichlorohydrin Alkylation (Patent) (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate Epichlorohydrin, K2CO3, KI, acetonitrile, 20–85°C Enantioselective, scalable Complex, requires monitoring Not specified

Research Findings and Analytical Monitoring

  • Reaction monitoring is typically performed by ultra-performance liquid chromatography (UPLC) using C18 columns with water/acetonitrile mixtures containing 1% formic acid as eluents to ensure completion and purity.
  • Structural confirmation of this compound is supported by NMR (1H and 13C), IR spectroscopy, and high-resolution mass spectrometry (HRMS).
  • Crystallographic studies confirm the phenolic hydroxy group’s coplanarity with the aromatic ring and significant hydrogen bonding, which may influence reactivity and purification.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 3-(3-chloro-4-oxophenyl)propanoate.

    Reduction: 3-(3-chloro-4-hydroxyphenyl)propanol.

    Substitution: 3-(3-amino-4-hydroxyphenyl)propanoate (when reacted with ammonia).

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of methyl 3-(3-chloro-4-hydroxyphenyl)propanoate as a promising candidate in anticancer drug development. Research indicates that derivatives of this compound exhibit significant inhibitory effects on cancer cell lines, including HCT-116 and HeLa cells. For instance, a series of synthesized compounds based on structure modifications of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate demonstrated promising antiproliferative activity, with some derivatives showing IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Mechanism of Action
The mechanism through which these compounds exert their effects involves the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. The synthesized derivatives were found to induce apoptosis in cancer cells, suggesting that they may serve as effective HDAC inhibitors .

Synthesis and Structural Modifications

Synthesis Techniques
this compound can be synthesized through various methods, including the reaction with trichloroacetonitrile or acetic anhydride to form trichloroacetimidates or acetates, respectively. These intermediates can then undergo C–C coupling reactions with activated nucleophiles to yield diverse aryl derivatives .

Structural Variations
The ability to modify the structure of this compound allows for the exploration of its pharmacological properties. For example, modifications involving the incorporation of different amine groups or amino acids have been shown to enhance its biological activity, making it a versatile scaffold for drug development .

Material Science Applications

Polymer Chemistry
In addition to its medicinal applications, this compound has potential uses in polymer chemistry. Its hydroxyl and ester functional groups can be utilized to create polymers with specific properties, such as improved thermal stability and mechanical strength. The incorporation of such compounds into polymer matrices can lead to enhanced performance in various applications, including coatings and composites .

Case Studies

Study Findings Significance
Synthesis and Anticancer Activity of DerivativesA series of derivatives exhibited IC50 values ranging from 0.69 μM to 11 μM against HeLa cells.Highlights the potential for developing new anticancer therapies based on structural modifications.
Mechanistic Studies on HDAC InhibitionCompounds demonstrated significant inhibition of HDAC activity leading to apoptosis in cancer cell lines.Suggests a novel mechanism for anticancer action that could be exploited in drug design.
Polymer ApplicationsThis compound was incorporated into polymer matrices, improving thermal stability.Indicates potential for use in advanced materials with tailored properties for industrial applications.

Mechanism of Action

The mechanism of action of Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and chloro substituents on the aromatic ring can influence its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain biological pathways, affecting processes such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The presence of electron-withdrawing groups (Cl, nitro) or bulky substituents (pyrimidinyl, trichloromethyl) alters solubility, reactivity, and biological interactions. For example, the hydroxyl and chlorine groups in the target compound enhance antimicrobial activity by facilitating hydrogen bonding and hydrophobic interactions with microbial enzymes .
  • Molecular Weight and Complexity : Bulkier derivatives (e.g., compound 11 and compound 8g from , molecular weight 396) exhibit higher molecular weights but reduced antimicrobial potency compared to simpler analogs, suggesting steric hindrance may limit target binding .

Key Research Findings

  • Natural vs. Synthetic Derivatives: Naturally occurring chlorinated propanoates (e.g., the target compound) often exhibit higher bioactivity than synthetic analogs, possibly due to evolutionary optimization in microbial systems .
  • Structure-Activity Relationships (SAR): Minor structural changes significantly alter bioactivity. For instance, replacing the hydroxyl group with a methoxy or thioether group reduces antimicrobial efficacy but enhances synthetic utility .

Biological Activity

Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate, a compound with notable biological activity, has garnered attention for its potential applications in various fields, including agriculture and pharmaceuticals. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which can be represented as follows:

  • Chemical Formula : C11H13ClO3
  • Molecular Weight : 232.67 g/mol
  • CAS Number : 84298-82-8

The presence of the chloro and hydroxy groups contributes to its biological activity, influencing its interaction with biological systems.

1. Nitrification Inhibition

One of the significant biological activities of this compound is its role as a nitrification inhibitor. Research indicates that this compound affects root system architecture (RSA) by inhibiting primary root elongation while promoting lateral root formation. This modulation is linked to auxin metabolism and signaling pathways in plants, particularly in Arabidopsis species. The inhibition of primary root growth is associated with alterations in cell cycle progression, specifically at the G2-to-M phase transition, indicating a complex mechanism of action that warrants further investigation .

2. Antiproliferative Activity

Recent studies have explored the antiproliferative effects of this compound derivatives against various cancer cell lines. For instance, modified derivatives demonstrated significant inhibitory actions on HCT-116 cells, with IC50 values ranging from 0.69 to 11 μM. These findings suggest that structural modifications can enhance the compound's efficacy as a potential anticancer agent .

3. Hormonal Activity

In vitro assays have identified this compound as a compound that can increase the synthesis of estradiol (E2) and progesterone (P4). Such hormonal activity raises concerns regarding potential endocrine disruption, necessitating further studies to evaluate its reproductive and developmental toxicity .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
Nitrification InhibitionInhibits primary root elongation; promotes lateral roots
AntiproliferativeIC50 values against HCT-116 cells: 0.69 - 11 μM
Hormonal ActivityIncreases synthesis of E2 and P4

Table 2: Structure-Activity Relationship (SAR)

Compound DerivativeIC50 (μM)Biological Activity
This compound0.69Antiproliferative
Methyl 3-(4-hydroxyphenyl)propionate0.12HDAC inhibitor
Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate2.29Anticancer (compared to doxorubicin)

Case Study 1: Nitrification Inhibition in Agriculture

A study conducted on the application of this compound in agricultural settings demonstrated its effectiveness as a nitrification inhibitor. The compound was shown to enhance root development in crops, leading to improved nutrient uptake and overall plant health.

Case Study 2: Anticancer Potential

Another case study focused on the antiproliferative effects of various derivatives of this compound against cancer cell lines. The results indicated that certain modifications could significantly enhance the compound's efficacy, making it a candidate for further development as an anticancer therapeutic.

Q & A

Q. What are the established synthetic routes for Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via esterification of the corresponding carboxylic acid or through multicomponent reactions. For example, a protocol for analogous methyl propanoates involves reacting 3-hydroxy-4H-chromen-4-one with methyl acrylate in the presence of a Lewis acid catalyst (e.g., ZnCl₂), followed by purification via column chromatography . Key optimization steps include:
  • Temperature control : Maintain 60–80°C to minimize side reactions.
  • Solvent selection : Use anhydrous DMF to enhance reaction efficiency.
  • Purification : Employ gradient elution (hexane/ethyl acetate) to isolate the product with ≥95% purity (confirmed by HPLC) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify the chloro and hydroxyl substituents. The aromatic protons typically resonate at δ 6.8–7.2 ppm, while the ester carbonyl appears at δ 170–175 ppm in ¹³C NMR .
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal packing and hydrogen-bonding networks. For example, analogous structures show orthorhombic systems with Z = 4 and R-factor < 0.05 .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 228.0425 (calculated for C₁₀H₁₀ClO₃) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use a fume hood during synthesis to mitigate inhalation risks.
  • Waste disposal : Collect organic waste separately and neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can reaction yields be improved for derivatives of this compound?

  • Methodological Answer :
  • Selective alkylation : Convert the hydroxyl group to methoxy using sodium hydride and methyl iodide in DMF, achieving >85% yield by forming a bis-anion intermediate to enhance regioselectivity .
  • Catalyst optimization : Replace traditional Lewis acids with ionic liquids (e.g., [BMIM]BF₄) to reduce reaction time and improve yields by 10–15% .
  • Table : Comparison of reaction conditions for methoxy derivatives:
CatalystSolventTemp (°C)Yield (%)
NaH/CH₃IDMF2585
[BMIM]BF₄THF6092

Q. How can contradictions in spectral data (e.g., NMR shifts) between synthesized batches be resolved?

  • Methodological Answer :
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., unreacted starting material or dimerization products).
  • Deuterated solvent effects : Compare NMR spectra in DMSO-d₆ (polar) vs. CDCl₃ (non-polar) to assess hydrogen bonding-induced shifts.
  • Crystallographic validation : Cross-validate NMR assignments with X-ray diffraction data, particularly for stereoisomers .

Q. What computational approaches predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). The chloro and hydroxyl groups show high affinity for hydrophobic pockets (binding energy ≤ −8.5 kcal/mol) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antibacterial activity. Electron-withdrawing groups (e.g., -Cl) enhance activity against S. aureus (MIC₅₀ = 12.5 µg/mL) .

Q. How do structural modifications (e.g., replacing -Cl with -F) affect physicochemical properties?

  • Methodological Answer :
  • LogP analysis : Fluorine substitution reduces logP from 2.8 to 2.3, improving aqueous solubility but decreasing membrane permeability.
  • Thermal stability : DSC shows the fluoro derivative has a lower melting point (ΔTm = −15°C) due to reduced crystal lattice energy .

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